molecular formula C13H11N3O5S B1293992 3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid CAS No. 1142209-53-7

3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid

Cat. No.: B1293992
CAS No.: 1142209-53-7
M. Wt: 321.31 g/mol
InChI Key: CYHJYGIKPBETMR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid involves several steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with 5-bromo-benzo dioxole and ethyl bromoacetate.

    Reagents and Conditions:

Chemical Reactions Analysis

3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound targets microtubules and their component protein, tubulin, leading to mitotic blockade and cell apoptosis by modulating microtubule assembly .

Comparison with Similar Compounds

Similar compounds to 3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid include:

The uniqueness of this compound lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to its unique biological activities.

Properties

IUPAC Name

3-[5-(1,3-benzodioxol-5-ylcarbamoyl)-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c17-11(18)4-3-10-15-16-13(22-10)12(19)14-7-1-2-8-9(5-7)21-6-20-8/h1-2,5H,3-4,6H2,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHJYGIKPBETMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN=C(S3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146319
Record name 5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142209-53-7
Record name 5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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